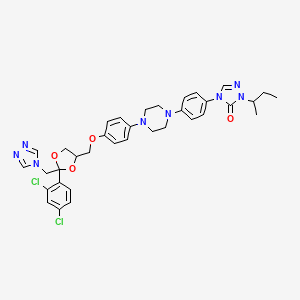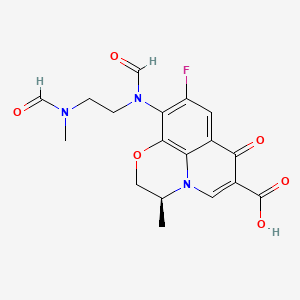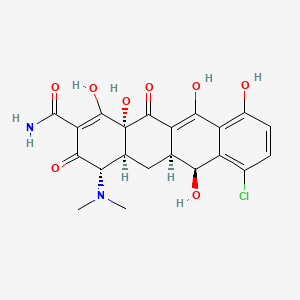
デメクロサイクリン
説明
- これは、様々な細菌感染症の治療に正式に適応されています。
- デメクロサイクリンは、ライム病 、ニキビ 、気管支炎 などの治療に使用されます。 デメクロサイクリンに対する耐性は増加しており、感染症に対する使用は減少しています .
デメクロサイクリン: (INN, BAN, USAN), 別名デクロマイシン は、ストレプトマイセス・アウレオファシエンスの変異株から得られるテトラサイクリン系抗生物質です。.
科学的研究の応用
- Demeclocycline finds applications in various fields:
Medicine: It is used off-label to treat (low blood sodium concentration) due to the syndrome of inappropriate antidiuretic hormone (SIADH). It reduces responsiveness of collecting tubule cells to ADH, inducing nephrogenic diabetes insipidus.
Chemistry: Researchers study its chemical properties and reactivity.
Biology: It may be used in cell culture studies.
Industry: Demeclocycline’s industrial applications are limited due to resistance.
作用機序
- デメクロサイクリンは、30Sリボソームサブユニットに結合することで細菌のタンパク質合成を阻害し、アミノアシルtRNAの結合とタンパク質の伸長を阻害します。
- SIADHの場合、腎性尿崩症を引き起こす副作用は、低ナトリウム血症の改善に役立ちます .
類似化合物の比較
- デメクロサイクリンは、その特異的な修飾によって、テトラサイクリンの中でも独特です。
- 類似の化合物には、ドキシサイクリン 、ミノサイクリン 、テトラサイクリン などの他のテトラサイクリンが含まれます .
生化学分析
Biochemical Properties
Demeclocycline inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Cellular Effects
Demeclocycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .
Temporal Effects in Laboratory Settings
Demeclocycline, like other tetracyclines, is concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood .
Metabolic Pathways
Demeclocycline is metabolized in the liver . It is then excreted into the bile where it is found in much higher concentrations than in the blood .
Transport and Distribution
Demeclocycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane .
準備方法
- デメクロサイクリンは様々な経路で合成することができますが、最も一般的な方法は、天然のテトラサイクリン骨格の化学修飾です。
- 工業的な製造方法は、通常、ストレプトマイセス・アウレオファシエンスの発酵、それに続く精製と化学修飾を含みます .
化学反応の分析
- デメクロサイクリンは、酸化 、還元 、置換 など、典型的なテトラサイクリン反応を起こします。
- これらの反応に使用される一般的な試薬や条件には、酸性または塩基性加水分解 、酸化剤 、金属イオン などがあります。
- 生成される主な生成物には、テトラサイクリンコア構造の様々な誘導体があります .
科学研究への応用
- デメクロサイクリンは、様々な分野で応用されています:
医学: それは、不適切な抗利尿ホルモン症候群 (SIADH) によって引き起こされる(血中ナトリウム濃度が低い状態)の治療にオフラベルで使用されます。これは、ADHに対する集合管細胞の反応性を低下させ、腎性尿崩症を引き起こします。
化学: 研究者は、その化学的性質と反応性を研究しています。
生物学: 細胞培養研究で使用されることがあります。
類似化合物との比較
- Demeclocycline is unique among tetracyclines due to its specific modifications.
- Similar compounds include other tetracyclines like doxycycline , minocycline , and tetracycline .
特性
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXHBMASAHGULD-SEYHBJAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-73-3 (mono-hydrochloride) | |
| Record name | Demeclocycline [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022893 | |
| Record name | Demeclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
PH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DEMECLOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Demeclocycline inhibits cell growth by inhibiting translation. It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria. The binding is reversible in nature. The use in SIADH actually relies on a side-effect of tetracycline antibiotics; many may cause diabetes insipidus (dehydration due to the inability to concentrate urine). It is not completely understood why demeclocycline impairs the action of antidiuretic hormone, but it is thought that it blocks the binding of the hormone to its receptor., Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome & preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels, formed by the porin proteins of the outer cell membrane, & active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood it also is energy requiring. /Tetracyclines/, ...INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. THEREFORE, IT IS PROBABLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, ... Drugs to antagonize /antidiuretic hormone/, ADH, action can be used /to treat the syndrome of inappropriate antidiuretic hormone secretion/. These include a loop diuretic, demeclocycline ... . ... Demeclocycline & lithium directly impair the response to ADH at the collecting tubule, inducing nephrogenic diabetes insipidus. Demeclocycline usually is better tolerated than lithium. | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DEMECLOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALLINE POWDER | |
CAS No. |
127-33-3 | |
| Record name | Demeclocycline [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Demeclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeclocycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMECLOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5W9ICI6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEMECLOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-223 °C | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
A: Demeclocycline primarily acts by inhibiting the action of antidiuretic hormone (ADH) at the level of the renal collecting tubule, leading to aquaresis (increased excretion of water in urine). [] This is achieved by interfering with the binding of ADH to its receptor (V2 receptor) and subsequent downstream signaling events, particularly the production of cyclic adenosine monophosphate (cAMP) and the translocation of aquaporin-2 water channels to the cell membrane. [, , , ]
A: In SIADH, there is an excess of ADH, leading to water retention and dilutional hyponatremia. By inhibiting ADH action, Demeclocycline promotes water excretion, thereby increasing serum sodium levels and correcting hyponatremia. [, , , , , , , , ]
A: Research suggests Demeclocycline can directly inhibit the growth of brain tumor-initiating cells (BTICs) in vitro. [] The exact mechanisms underlying this direct effect are not fully elucidated but may involve the modulation of genes involved in DNA damage response, cell signaling, and oxidative stress. []
A: Demeclocycline can stimulate monocytes, enhancing their tumor necrosis factor-alpha (TNF-α) production and chemotactic capacity. [] This stimulation indirectly contributes to restricting BTIC growth, suggesting a potential role for Demeclocycline in reactivating compromised immune cells within the tumor microenvironment. []
A: Demeclocycline has a molecular formula of C17H21ClN2O8 and a molecular weight of 464.85 g/mol. []
A: Yes, Demeclocycline exhibits characteristic ultraviolet (UV) absorption, which is commonly employed for its analytical detection and quantification. [, , ] Additionally, high-performance liquid chromatography with diode array detection (HPLC-DAD) methods utilize specific UV wavelengths for the analysis of Demeclocycline and related compounds. [, ]
A: Yes, studies have shown that the addition of calcium hydroxide, a common ingredient in dental pastes, can significantly reduce the concentration of Demeclocycline over time. [] This highlights the importance of considering material compatibility when formulating Demeclocycline-containing products.
A: Demeclocycline, like other tetracyclines, can undergo degradation under the influence of light, moisture, and oxidation. [] Therefore, appropriate storage conditions, such as protection from light and humidity, are crucial to maintain its stability.
A: While specific SAR studies on Demeclocycline are limited in the provided research, it is known that Demeclocycline is a tetracycline derivative. [] Subtle structural differences within the tetracycline class can influence their pharmacological properties, including antimicrobial activity, ADH antagonism, and potential for side effects.
A: Research suggests that Demeclocycline exhibits a unique ability to directly reduce BTIC growth compared to other tested tetracycline derivatives. [] This implies that specific structural features of Demeclocycline are essential for this particular activity.
A: Demeclocycline is typically administered orally. [, ] Dosages vary depending on the clinical indication and patient response, with typical daily doses ranging from 600 to 1200 mg. [, , ]
A: Demeclocycline is primarily excreted through the kidneys. [, ] Therefore, monitoring renal function is essential during treatment, particularly in patients with pre-existing renal impairment.
A: Factors like age, renal function, and concomitant medications can potentially influence the pharmacokinetics of Demeclocycline. [, , ] Close monitoring and dosage adjustments may be necessary in specific populations, such as elderly patients or those with impaired renal function.
A: Researchers have utilized neurosphere and alamarBlue assays, along with cell counts, to evaluate the effects of Demeclocycline on BTIC growth in vitro. [] These assays provide insights into the compound's ability to inhibit BTIC proliferation and survival.
A: Yes, Demeclocycline effectively reversed hyponatremia in a rat model of SIADH. [] This animal study provides further evidence supporting the clinical use of Demeclocycline in managing SIADH.
A: While the provided research doesn't cite specific clinical trials in cancer patients, a study documented the successful use of Demeclocycline in treating hyponatremia in patients with cancer or aplastic anemia. [] This suggests its potential applicability in managing hyponatremia in this patient population.
A: While mechanisms of resistance to Demeclocycline's aquaretic effect are not well-documented, it's important to note that Demeclocycline is a tetracycline antibiotic. Bacterial resistance to tetracyclines commonly arises from mechanisms like efflux pumps, ribosomal protection proteins, and enzymatic inactivation. []
A: Cross-resistance between Demeclocycline and other tetracyclines can occur due to shared resistance mechanisms. [] Factors like bacterial species, resistance determinants, and exposure history influence the extent of cross-resistance.
A: Demeclocycline can cause several side effects, with the most concerning being nephrotoxicity, particularly in patients with pre-existing renal insufficiency. [, , ] Other reported side effects include azotemia, increased serum creatinine, nausea, and photosensitivity reactions. [, , , ]
A: Demeclocycline should be used cautiously in patients with renal impairment, liver disease, and those taking other nephrotoxic medications. [, , ] Close monitoring of renal function is crucial during treatment.
A: High-performance liquid chromatography (HPLC) coupled with UV detection, particularly diode array detection (DAD), is widely used for quantifying Demeclocycline in various matrices, including biological samples, pharmaceuticals, and environmental samples. [, ]
A: Yes, besides HPLC, techniques like spectrophotometry, particularly first-derivative spectrophotometry, can be employed for the determination of Demeclocycline. [, ] The choice of method depends on factors like sensitivity, selectivity, and available instrumentation.
A: Research indicates that conventional wastewater treatment processes may not effectively remove all tetracycline antibiotics. [] This raises concerns about their potential presence in treated wastewater effluents and the environment.
A: The presence of tetracycline antibiotics in the environment can contribute to the development and spread of antibiotic resistance genes in bacterial populations. [] This poses a significant threat to human and animal health.
A: Yes, other treatment options for SIADH include fluid restriction, salt supplementation, loop diuretics, urea, and vasopressin receptor antagonists (vaptans). [, , , ] The choice of treatment depends on factors like the severity of hyponatremia, underlying cause, and patient-specific factors.
A: Demeclocycline, a tetracycline derivative, was developed in the early 1960s. [] Its initial clinical use was primarily as an antibiotic for treating various bacterial infections.
A: The aquaretic effect of Demeclocycline, its ability to increase urine output, was first reported in the 1970s. [, , ] This discovery led to its use in treating SIADH and other conditions characterized by water retention.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


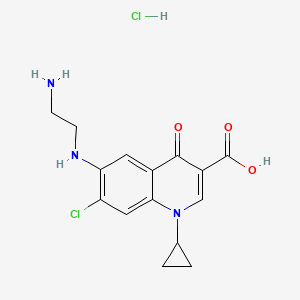
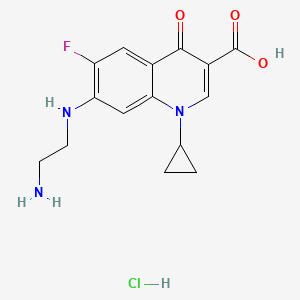
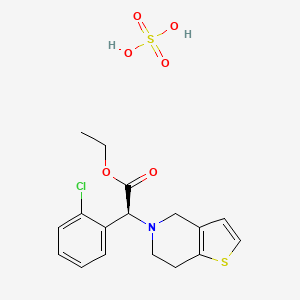
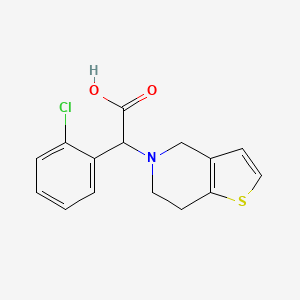
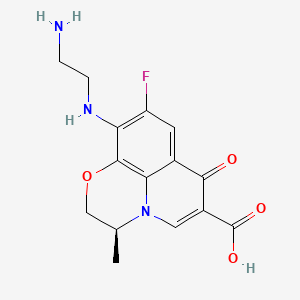
![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)
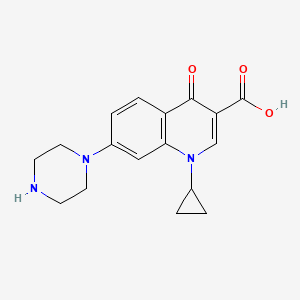

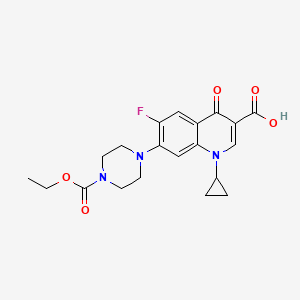
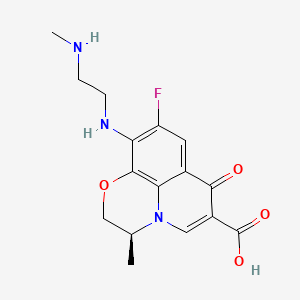

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
